molecular formula C27H40O2 B14414032 Naphthalen-2-ylmethyl Hexadecanoate CAS No. 84849-00-3

Naphthalen-2-ylmethyl Hexadecanoate

Cat. No.: B14414032
CAS No.: 84849-00-3
M. Wt: 396.6 g/mol
InChI Key: OXIQTXDCYCKPQA-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl Hexadecanoate is an organic compound that belongs to the ester class of chemicals It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and hexadecanoic acid, a saturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-ylmethyl Hexadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and hexadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl Hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Hexadecanoic acid and naphthalen-2-ylmethanol.

    Reduction: Naphthalen-2-ylmethanol and hexadecanol.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-ylmethyl Hexadecanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethyl Hexadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and hexadecanoic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene moiety can participate in aromatic interactions, while the hexadecanoic acid can integrate into lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethyl Hexadecanoate: Similar structure but with the ester group attached to the 1-position of naphthalene.

    Naphthalen-2-ylmethyl Octadecanoate: Similar structure but with an octadecanoic acid moiety instead of hexadecanoic acid.

    Phenylmethyl Hexadecanoate: Similar ester structure but with a phenyl group instead of a naphthalene group.

Uniqueness

Naphthalen-2-ylmethyl Hexadecanoate is unique due to the specific positioning of the ester group on the naphthalene ring, which influences its chemical reactivity and biological activity. The combination of the aromatic naphthalene and the long-chain fatty acid provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

84849-00-3

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

naphthalen-2-ylmethyl hexadecanoate

InChI

InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-27(28)29-23-24-20-21-25-17-15-16-18-26(25)22-24/h15-18,20-22H,2-14,19,23H2,1H3

InChI Key

OXIQTXDCYCKPQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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